Physicochemical properties of 2-(4-Bromobenzyl)thiophene
Physicochemical properties of 2-(4-Bromobenzyl)thiophene
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Bromobenzyl)thiophene
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4-Bromobenzyl)thiophene, a heterocyclic compound of interest in synthetic chemistry and drug discovery. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide synthesizes theoretical knowledge and data from structurally related compounds to offer a robust profile. It includes predicted physicochemical parameters, detailed protocols for its synthesis and purification, and an in-depth analysis of its expected spectroscopic characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling informed decisions in the handling, characterization, and application of this and similar thiophene derivatives.
Introduction
Thiophene and its derivatives are a cornerstone in medicinal chemistry and materials science, owing to their diverse biological activities and unique electronic properties. The thiophene ring is a bioisostere of the benzene ring and is found in numerous pharmaceuticals. The introduction of a 4-bromobenzyl substituent at the 2-position of the thiophene ring yields 2-(4-Bromobenzyl)thiophene, a molecule with potential applications as a building block in the synthesis of more complex molecular architectures. The bromo-functionalization offers a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate.
This guide provides a detailed examination of the key physicochemical properties of 2-(4-Bromobenzyl)thiophene. Acknowledging the scarcity of direct experimental data, we present a combination of known information and well-founded predictions based on the established chemistry of thiophenes and aryl halides.
Chemical Identity and Physicochemical Properties
The fundamental properties of 2-(4-Bromobenzyl)thiophene are summarized in the table below. While some properties are established, others are predicted based on the behavior of analogous compounds.
| Property | Value | Source |
| IUPAC Name | 2-[(4-bromophenyl)methyl]thiophene | - |
| CAS Number | 118150-25-7 | [1] |
| Molecular Formula | C₁₁H₉BrS | [1] |
| Molecular Weight | 253.16 g/mol | [1] |
| Exact Mass | 251.96100 g/mol | Calculated |
| Physical State | Predicted to be a solid or liquid at 25°C | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, acetone, and benzene.[2][3][4][5] | Inferred from related compounds |
Synthesis and Purification
The synthesis of 2-(4-Bromobenzyl)thiophene can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance of a broad range of functional groups. An alternative approach involves a Grignard reaction.
Recommended Synthesis: Suzuki-Miyaura Cross-Coupling
This approach involves the palladium-catalyzed reaction between 2-thienylboronic acid and 4-bromobenzyl bromide.
Caption: Synthetic workflow for 2-(4-Bromobenzyl)thiophene via Suzuki-Miyaura coupling.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-thienylboronic acid (1.2 equivalents), 4-bromobenzyl bromide (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed 3:1:1 mixture of toluene, ethanol, and water. To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents) as the catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 4-12 hours.
-
Workup: After cooling to room temperature, quench the reaction with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Column Chromatography
The crude product can be purified by flash column chromatography on silica gel.[6][7][8][9]
Caption: Workflow for the purification of 2-(4-Bromobenzyl)thiophene by column chromatography.
Experimental Protocol:
-
Stationary Phase: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (starting from 100% hexane). The polarity of the eluent is gradually increased to separate the product from impurities.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(4-Bromobenzyl)thiophene.
Spectroscopic Characterization
The structural elucidation of 2-(4-Bromobenzyl)thiophene relies on a combination of spectroscopic techniques. Below are the predicted spectral data based on the analysis of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the thiophene and the 4-bromobenzyl moieties.[10][11]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene H-5 | 7.15 - 7.25 | dd | J ≈ 5.1, 1.2 Hz |
| Thiophene H-3 | 6.90 - 7.00 | dd | J ≈ 3.5, 1.2 Hz |
| Thiophene H-4 | 6.80 - 6.90 | dd | J ≈ 5.1, 3.5 Hz |
| Bromobenzyl CH₂ | 4.10 - 4.20 | s | - |
| Aromatic (ortho to CH₂) | 7.10 - 7.20 | d | J ≈ 8.4 Hz |
| Aromatic (ortho to Br) | 7.40 - 7.50 | d | J ≈ 8.4 Hz |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.[12]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Thiophene C-2 | 142 - 144 |
| Thiophene C-5 | 127 - 128 |
| Thiophene C-3 | 125 - 126 |
| Thiophene C-4 | 124 - 125 |
| Bromobenzyl C (ipso) | 138 - 140 |
| Bromobenzyl C (ortho to CH₂) | 130 - 131 |
| Bromobenzyl C (ortho to Br) | 131 - 132 |
| Bromobenzyl C (ipso-Br) | 120 - 122 |
| Bromobenzyl CH₂ | 35 - 37 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the aromatic rings and the C-Br bond.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| C-H Stretch (CH₂) | 2950 - 2850 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| C-S Stretch (Thiophene) | 850 - 600 | Weak-Medium |
| C-Br Stretch | 600 - 500 | Strong |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.[13][14][15][16]
-
Molecular Ion (M⁺): A strong molecular ion peak is expected at m/z 252 and 254 with an approximate 1:1 ratio, which is characteristic of the presence of one bromine atom.
-
Major Fragments:
-
m/z 173: Loss of the bromine radical (M⁺ - Br). This would be a significant fragment.
-
m/z 97: Formation of the thienylmethyl cation.
-
m/z 171: Formation of the bromotropylium ion.
-
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.[21]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[21]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, synthesis, purification, and spectroscopic characterization of 2-(4-Bromobenzyl)thiophene. While there is a notable absence of comprehensive experimental data in the public domain, the information presented herein, based on established chemical principles and data from related compounds, offers a solid foundation for researchers. The proposed synthetic and purification protocols are robust and based on widely accepted laboratory practices. The predicted spectroscopic data serves as a valuable reference for the characterization of this compound. It is the author's intent that this guide will facilitate further research and application of 2-(4-Bromobenzyl)thiophene in various fields of chemical science.
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